molecular formula C12H18N4O B11874134 2-(3-Aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

2-(3-Aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No.: B11874134
M. Wt: 234.30 g/mol
InChI Key: WEXNMVBDSGSZSC-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroquinazolin-4(3H)-one family, characterized by a bicyclic core fused with a pyrimidinone ring. The 3-aminopyrrolidin-1-yl substituent at the 2-position introduces a secondary amine group within a five-membered saturated heterocycle, conferring unique electronic and steric properties.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C12H18N4O/c13-8-5-6-16(7-8)12-14-10-4-2-1-3-9(10)11(17)15-12/h8H,1-7,13H2,(H,14,15,17)

InChI Key

WEXNMVBDSGSZSC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3CCC(C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the aminopyrrolidine moiety. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metals.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazolinone derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of specific enzymes and receptors.

    Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Modifications: Substituent Effects

The table below highlights key structural analogs and their substituents, with comparisons of molecular weight, functional groups, and inferred properties:

Compound Name (CAS No.) Substituent at 2-Position Molecular Weight Key Properties/Activities References
Target Compound 3-Aminopyrrolidin-1-yl ~277.3 (est.) Potential for hydrogen bonding; modular synthesis -
2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (34170-21-3) Methylthio (S-CH₃) 196.26 Research chemical; thioether reactivity
2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (145475-35-0) Chloromethyl (Cl-CH₂) 198.65 Electrophilic reactivity; potential alkylating agent
2-(Benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (54069-37-3) Benzylamino (NH-CH₂Ph) 255.32 Increased lipophilicity; possible CNS penetration
2-[4-(2-Methoxyphenyl)piperazin-1-yl] derivative (PDB 5ZQO) 4-(2-Methoxyphenyl)piperazin-1-yl ~400 (est.) Tankyrase-2 inhibitor; kinase selectivity
Key Observations:
  • Electronic Effects: The 3-aminopyrrolidine group in the target compound provides both hydrogen bond donor (NH) and acceptor (N lone pair) capabilities, enhancing interactions with biological targets compared to non-polar groups like methylthio or chloromethyl .
  • Reactivity: Chloromethyl and methylthio groups offer sites for further chemical modifications (e.g., nucleophilic substitution), whereas the aminopyrrolidine group may serve as a pharmacophore for direct target engagement .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s aminopyrrolidine moiety merits evaluation against neurodegenerative (AChE) or metabolic (α-glucosidase) targets, given analog activities .
  • Structural Optimization: Comparative studies could explore hybridizing the aminopyrrolidine group with bulky aryl substituents to balance potency and bioavailability .
  • Data Limitations : Absence of direct bioactivity or pharmacokinetic data for the target compound underscores the need for empirical testing.

Biological Activity

2-(3-Aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a compound of interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-(3-Aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
  • Molecular Formula : C₁₁H₁₄N₄O
  • Molecular Weight : 218.26 g/mol

The compound features a tetrahydroquinazolinone core with an amino-pyrrolidine substituent, which may contribute to its biological activity.

The biological activity of 2-(3-Aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as a modulator of neurotransmitter systems and has been implicated in the inhibition of specific signaling pathways associated with various diseases.

Biological Activity Overview

The following table summarizes key biological activities reported for this compound:

Activity Description Reference
AntimicrobialExhibits activity against certain bacterial strains.
AnticancerInhibits proliferation of cancer cell lines through apoptosis induction.
NeuroprotectiveProtects neuronal cells from oxidative stress and apoptosis.
Anti-inflammatoryReduces pro-inflammatory cytokine production in vitro.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study evaluated the antimicrobial properties of the compound against various bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
  • Anticancer Properties :
    In vitro assays demonstrated that the compound effectively induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
  • Neuroprotective Effects :
    Research involving neuronal cell cultures showed that treatment with 2-(3-Aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one reduced oxidative stress markers and improved cell viability under conditions mimicking neurodegeneration.
  • Anti-inflammatory Action :
    A recent study highlighted the compound's ability to suppress the production of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.

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